Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate
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Overview
Description
Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the condensation of sulfur-containing compounds with various substrates under specific reaction conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.
Material Science: These compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Applications: Thiophene derivatives serve as corrosion inhibitors and are used in the fabrication of various industrial materials.
Mechanism of Action
The mechanism of action of Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission. They may also inhibit specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H18N2O2S2 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
propan-2-yl 2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate |
InChI |
InChI=1S/C18H18N2O2S2/c1-11(2)22-15(21)9-24-18-16-14(8-23-17(16)19-10-20-18)13-6-4-12(3)5-7-13/h4-8,10-11H,9H2,1-3H3 |
InChI Key |
PRSSTOIUMXOFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)OC(C)C |
Origin of Product |
United States |
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